4-amino-N-(4-methylphenyl)benzamide
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Overview
Description
4-amino-N-(4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
4-Amino-N-(4-methylphenyl)benzamide and its analogues have been explored for their potential as anticonvulsants. Studies have shown that these compounds, including analogues like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, exhibit significant anticonvulsant properties. They have been found superior to phenytoin in maximal electroshock seizure tests but were inactive in other seizure models such as those induced by metrazol, strychnine, or N-methyl-D-aspartate (Lambert et al., 1995). Another study on analogues of 4-amino-N-(1-phenylethyl)benzamide revealed a relationship between the compound's structure and its anticonvulsant activity (Clark & Davenport, 1987).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of amino-substituted benzamide derivatives. These compounds, including variants such as N-(4-aminophenyl)-2-hydroxybenzamide, have demonstrated significant potential as antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds are crucial in understanding their free radical scavenging activity (Jovanović et al., 2020).
Antitumor Activity
This compound and its derivatives have also been explored for their antitumor properties. A study on 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), a related compound, demonstrated its efficacy in inhibiting the growth of slowly proliferating tumors, making it a potential candidate for cancer treatment (Berger et al., 1985).
Enzyme Inhibition
A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, synthesized using 4-aminophenazone, were tested for their inhibitory potential against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases. These compounds exhibited interesting biological applications, particularly in binding to nucleotide protein targets (Saeed et al., 2015).
Chemical Synthesis and Characterization
There has been significant work in the synthesis and characterization of compounds like N-{[(4-nitrophenyl)amino]methyl}benzamide, which illustrates the diverse chemical applications and the potential for creating novel compounds with specific properties (Buzarevski et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .
Biochemical Pathways
Given its role as a building block in the synthesis of various drug candidates , it can be inferred that it may be involved in a wide range of biochemical processes.
Result of Action
Given its role as a key building block in the synthesis of various drug candidates , it can be inferred that it may have a significant impact on cellular processes.
Action Environment
It is known that the compound is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be optimized for maximum yield and selectivity .
Biochemical Analysis
Biochemical Properties
4-amino-N-(4-methylphenyl)benzamide plays a crucial role in biochemical reactions, particularly in the inhibition of DNA methylation. It interacts with DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B . These interactions inhibit the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound’s ability to inhibit DNMTs makes it a valuable tool in epigenetic research and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In leukemia KG-1 cells, the compound has been shown to induce the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter . This re-expression is indicative of the compound’s ability to modulate gene expression through its interaction with DNMTs.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with DNMTs. The compound’s structure allows it to fit into the active site of these enzymes, inhibiting their activity and preventing the methylation of DNA . This inhibition leads to changes in gene expression, which can have downstream effects on cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit DNMT activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of DNMT activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA methylation. It interacts with enzymes such as DNMTs and may affect metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential as a therapeutic agent in diseases where DNA methylation is dysregulated .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical to its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXXZAVPKXLZKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394125 |
Source
|
Record name | 4-amino-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955-96-4 |
Source
|
Record name | 4-amino-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.